2-Oxooxolane-3-sulfonyl Chloride: A Comprehensive Technical Guide for Medicinal Chemistry
2-Oxooxolane-3-sulfonyl Chloride: A Comprehensive Technical Guide for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and chemical biology, bifunctional building blocks are critical for synthesizing complex molecular architectures. 2-Oxooxolane-3-sulfonyl chloride (CAS: 40336-84-3), also known as α -chlorosulfonyl- γ -butyrolactone, is a highly specialized reagent featuring both a reactive electrophilic sulfonyl chloride group and a latent nucleophile-sensitive γ -butyrolactone ring. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, tailored for researchers developing sulfonamide-based therapeutics and quorum-sensing modulators.
Core Physical and Chemical Properties
Understanding the baseline physicochemical parameters of 2-oxooxolane-3-sulfonyl chloride is essential for predicting its behavior in organic synthesis and biological assays. The compound's high reactivity dictates strict handling under anhydrous conditions [1].
| Property | Value |
| Chemical Name | 2-Oxooxolane-3-sulfonyl chloride |
| CAS Registry Number | 40336-84-3 |
| Molecular Formula | C4H5ClO4S |
| Molecular Weight | 184.60 g/mol |
| Monoisotopic Mass | 183.96 Da |
| SMILES | C1COC(=O)C1S(=O)(=O)Cl |
| Predicted XLogP | 0.5 |
| Reactivity Profile | Moisture-sensitive electrophile; Bifunctional |
Data synthesized from PubChemLite and GuideChem structural databases [1][2].
Mechanistic Chemistry & Reactivity Profiling
The utility of 2-oxooxolane-3-sulfonyl chloride lies in its dual reactivity centers. As a Senior Application Scientist, it is crucial to understand the causality behind its chemical behavior to prevent catastrophic yield losses during synthesis.
The Bifunctional Challenge: Sulfonylation vs. Ring Opening
The molecule presents two distinct electrophilic sites:
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The Sulfonyl Sulfur (Hard Electrophile): Highly susceptible to attack by amines and alcohols to form sulfonamides and sulfonate esters.
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The Lactone Carbonyl (Soft/Hard Electrophile): Susceptible to nucleophilic acyl substitution, leading to irreversible lactone ring opening.
Causality in Reagent Selection: When synthesizing sulfonamide derivatives, the choice of base is the primary determinant of reaction success. Utilizing a strong, unhindered nucleophilic base (e.g., NaOH or excess primary amine) will inevitably trigger the premature opening of the γ -butyrolactone ring. To exclusively drive the sulfonylation pathway, one must use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine. The steric bulk of DIPEA prevents it from attacking the lactone carbonyl, restricting its role to purely scavenging the hydrochloric acid byproduct generated during sulfonylation.
Fig 1. Logical decision tree for base selection to control chemoselectivity.
Experimental Workflows & Methodologies
The following protocol details the synthesis of α -sulfonamido- γ -butyrolactones using 2-oxooxolane-3-sulfonyl chloride. This methodology is designed as a self-validating system , incorporating specific checkpoints to ensure structural integrity and reaction progress.
Protocol: Chemoselective Synthesis of N-Alkyl-2-oxooxolane-3-sulfonamides
Objective: To couple a primary amine with 2-oxooxolane-3-sulfonyl chloride without degrading the lactone pharmacophore.
Materials:
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2-Oxooxolane-3-sulfonyl chloride (1.0 eq)
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Primary Amine (1.05 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)
Step-by-Step Methodology:
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System Preparation (Self-Validation Check 1): Flame-dry a round-bottom flask under an argon atmosphere. Causality: The sulfonyl chloride is highly moisture-sensitive; trace water will hydrolyze it to 2-oxooxolane-3-sulfonic acid, rendering it inert to amine coupling.
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Reagent Dissolution: Dissolve the primary amine (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system kinetically favors the sulfonylation reaction over the higher-activation-energy ring-opening pathway.
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Electrophile Addition: Dissolve 2-oxooxolane-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.
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In-Process Tracking (Self-Validation Check 2): After 30 minutes, withdraw a 10 μ L aliquot, quench in methanol, and analyze via LC-MS.
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Success Indicator: Disappearance of the sulfonyl chloride mass and appearance of the target sulfonamide [M+H]+ .
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Failure Indicator: Appearance of a mass corresponding to [Target+18]+ , indicating water-mediated ring opening. If detected, verify solvent anhydrousness immediately.
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Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Workup & Purification: Quench the reaction with saturated aqueous NH4Cl to neutralize excess DIPEA. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).
Fig 2. Step-by-step synthetic workflow with integrated self-validation checkpoints.
Applications in Drug Development
The 2-oxooxolane ( γ -butyrolactone) moiety is a privileged scaffold in medicinal chemistry, most notably recognized as the core signaling molecule in Gram-negative bacterial quorum sensing (N-acyl homoserine lactones, AHLs) [3].
By utilizing 2-oxooxolane-3-sulfonyl chloride, researchers can synthesize sulfonyl-analogs of AHLs . Replacing the native amide carbonyl with a sulfonyl group alters the hydrogen-bonding network and the spatial geometry (tetrahedral vs. planar) of the molecule. This modification is strategically used to design competitive inhibitors of LuxR-type receptor proteins, thereby attenuating bacterial virulence without exerting the selective survival pressure that leads to traditional antibiotic resistance.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55280651, 2-Oxooxolane-3-sulfonyl chloride." PubChem, 2026. Available at:[Link]
